molecular formula C12H11NO3S B6429444 8-ethoxy-2-oxo-2H-chromene-3-carbothioamide CAS No. 71796-78-6

8-ethoxy-2-oxo-2H-chromene-3-carbothioamide

Cat. No. B6429444
CAS RN: 71796-78-6
M. Wt: 249.29 g/mol
InChI Key: UUKCZXPNSUAVQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, has been achieved through Knoevenagel condensation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction studies . The compound crystallizes in the monoclinic crystal system, in P21/n space group with unit cell parameters .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, in acidic anhydrous media (glacial acetic acid or acetic anhydride), 2-(N-substituted imino)chromenes reacted intramolecularly .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid has a molecular weight of 234.21 .

properties

IUPAC Name

8-ethoxy-2-oxochromene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-15-9-5-3-4-7-6-8(11(13)17)12(14)16-10(7)9/h3-6H,2H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKCZXPNSUAVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-2-oxo-2H-chromene-3-carbothioamide

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